molecular formula C23H31F3N2O3 B14200152 6-(1-Heptylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid CAS No. 918489-68-6

6-(1-Heptylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid

Cat. No.: B14200152
CAS No.: 918489-68-6
M. Wt: 440.5 g/mol
InChI Key: VSFPPOBAEZVUHR-UHFFFAOYSA-N
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Description

6-(1-Heptylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid is a chemical compound with a complex structure that combines an isoquinoline moiety with a heptylpiperidine group and trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Heptylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid typically involves multiple steps, starting with the preparation of the isoquinoline core. One common method is the Pictet-Spengler reaction, which forms the isoquinoline ring system. The heptylpiperidine group is then introduced through a nucleophilic substitution reaction, where the piperidine nitrogen attacks an electrophilic carbon on the isoquinoline ring. Finally, the trifluoroacetic acid is added to the compound, often through an acid-base reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

6-(1-Heptylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced isoquinoline compounds .

Scientific Research Applications

6-(1-Heptylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-Heptylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The isoquinoline moiety can interact with enzymes and receptors, modulating their activity. The heptylpiperidine group may enhance the compound’s binding affinity and specificity. The trifluoroacetic acid component can influence the compound’s solubility and stability, affecting its overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 6-(1-Propylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid
  • 6-(1-Butylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid

Uniqueness

6-(1-Heptylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid is unique due to its longer heptyl chain, which can influence its chemical properties and interactions. This structural difference may result in distinct biological activities and applications compared to its shorter-chain analogs .

Properties

CAS No.

918489-68-6

Molecular Formula

C23H31F3N2O3

Molecular Weight

440.5 g/mol

IUPAC Name

6-(1-heptylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C21H30N2O.C2HF3O2/c1-2-3-4-5-6-13-23-14-10-20(11-15-23)24-21-8-7-19-17-22-12-9-18(19)16-21;3-2(4,5)1(6)7/h7-9,12,16-17,20H,2-6,10-11,13-15H2,1H3;(H,6,7)

InChI Key

VSFPPOBAEZVUHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1CCC(CC1)OC2=CC3=C(C=C2)C=NC=C3.C(=O)(C(F)(F)F)O

Origin of Product

United States

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